- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline DerivativesSynlett, 2021, 32(10), 1034-1038,
Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

90481-77-9 structure
商品名:3-Bromo-1-(p-toluenesulfonyl)indole
CAS番号:90481-77-9
MF:C15H12BrNO2S
メガワット:350.230281829834
MDL:MFCD09260442
CID:798385
PubChem ID:11210274
3-Bromo-1-(p-toluenesulfonyl)indole 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-tosyl-1H-indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
- 3-bromo-1-(4-methylphenyl)sulfonylindole
- 3-Bromo-1-(p-toluenesulfonyl)indole
- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
- 3-bromo-1-(4-toluenesulfonyl)indole
- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
- 3-bromo-1-tosylindole
- 3-Bromo-N-(p-toluenesulfonyl)indole
- 3-bromo-N-tosylindole
- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- CS-M3673
- DTXSID40458900
- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
- VQWIINXTMHBRDW-UHFFFAOYSA-N
- AKOS015835805
- DB-128244
- SCHEMBL517434
- AB49974
- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
- MFCD09260442
- BS-23046
- 90481-77-9
-
- MDL: MFCD09260442
- インチ: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
- InChIKey: VQWIINXTMHBRDW-UHFFFAOYSA-N
- ほほえんだ: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 348.97700
- どういたいしつりょう: 348.97721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 47.4Ų
じっけんとくせい
- 密度みつど: 1.51
- ふってん: 502.8 °C at 760 mmHg
- フラッシュポイント: 257.9 °C
- PSA: 47.45000
- LogP: 5.03000
3-Bromo-1-(p-toluenesulfonyl)indole セキュリティ情報
3-Bromo-1-(p-toluenesulfonyl)indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Bromo-1-(p-toluenesulfonyl)indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B688463-100mg |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062009-1g |
3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
90481-77-9 | 98% | 1g |
¥244.00 | 2024-04-26 | |
Chemenu | CM147240-5g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 5g |
$*** | 2023-03-31 | |
Chemenu | CM147240-100g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95%+ | 100g |
$*** | 2023-03-31 | |
Chemenu | CM147240-25g |
3-bromo-1-tosyl-1H-indole |
90481-77-9 | 95% | 25g |
$223 | 2021-08-05 | |
abcr | AB273212-1 g |
3-Bromo-1-(p-toluenesulfonyl)indole; 95% |
90481-77-9 | 1 g |
€76.00 | 2023-07-20 | ||
A2B Chem LLC | AB64366-100g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 98% | 100g |
$662.00 | 2024-05-20 | |
abcr | AB273212-1g |
3-Bromo-1-(p-toluenesulfonyl)indole, 95%; . |
90481-77-9 | 95% | 1g |
€76.00 | 2025-02-18 | |
A2B Chem LLC | AB64366-5g |
3-Bromo-1-(p-toluenesulfonyl)indole |
90481-77-9 | 98% | 5g |
$86.00 | 2024-05-20 | |
Crysdot LLC | CD11020724-5g |
3-Bromo-1-tosyl-1H-indole |
90481-77-9 | 95+% | 5g |
$68 | 2024-07-19 |
3-Bromo-1-(p-toluenesulfonyl)indole 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C
リファレンス
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acidsChemical Science, 2018, 9(15), 3860-3865,
合成方法 3
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
リファレンス
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 55, 32-38,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ; 0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C
リファレンス
- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 55, 32-38,
合成方法 5
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascadeEuropean Journal of Organic Chemistry, 2014, 2014(17), 3715-3718,
合成方法 6
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt
1.2 Reagents: 2-Methyl-2-butene ; rt
1.2 Reagents: 2-Methyl-2-butene ; rt
リファレンス
- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic BrominationJACS Au, 2022, 2(4), 793-800,
合成方法 7
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C
リファレンス
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of OrganoboronsChemistry - A European Journal, 2021, 27(4), 1297-1300,
合成方法 8
はんのうじょうけん
1.1 24 h, rt
リファレンス
- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of IndolesOrganic Letters, 2017, 19(16), 4275-4278,
3-Bromo-1-(p-toluenesulfonyl)indole Raw materials
- Boc-NH-PEG1-OH
- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid
- Indole
- 1-(p-Toluenesulfonyl)indole
3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products
3-Bromo-1-(p-toluenesulfonyl)indole 関連文献
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) 関連製品
- 1804382-06-6(1-(4-Bromo-3-cyanophenyl)-1-chloropropan-2-one)
- 877819-03-9(1-{2-hydroxy-3-(4-methoxyphenoxy)propyl(4-methylphenyl)amino}-3-(4-methoxyphenoxy)propan-2-ol)
- 2757905-73-8(5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl 4-methylbenzene-1-sulfonate)
- 2027693-77-0(Cyclopropanemethanol, α-[1-(aminomethyl)cyclopropyl]-α-ethyl-2-methyl-)
- 2228271-99-4(5-(1-bromopropan-2-yl)-2-methyl-2,3-dihydro-1-benzofuran)
- 893669-64-2(1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine)
- 33304-29-9(2-(3-Phenylpyrrolidin-1-yl)ethanamine)
- 97963-49-0(Benzene, 1-(difluoromethoxy)-2-fluoro-)
- 1804091-03-9(5-Iodo-6-nitro-1H-benzimidazole)
- 1805563-84-1(5-Chloro-2-cyano-4-mercaptophenylacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole

清らかである:99%
はかる:100g
価格 ($):609.0